molecular formula C7H6ClN3 B1591905 4-Chloro-1H-indazol-6-amine CAS No. 221681-84-1

4-Chloro-1H-indazol-6-amine

Cat. No.: B1591905
CAS No.: 221681-84-1
M. Wt: 167.59 g/mol
InChI Key: CGWACFIMPQAJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1H-indazol-6-amine is a heterocyclic aromatic organic compound characterized by the presence of a chlorine atom and an amine group on an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-indazol-6-amine typically involves the following steps:

  • Starting Materials: The synthesis often begins with commercially available starting materials such as 4-chloroaniline and hydrazine.

  • Cyclization Reaction: The key step involves cyclization, where the starting materials undergo a condensation reaction to form the indazole ring.

  • Purification: The resulting product is purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. Large-scale production also requires stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1H-indazol-6-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 4-chloro-1H-indazol-6-one.

  • Reduction: Reduction reactions can lead to the formation of 4-chloro-1H-indazol-6-ol.

  • Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: 4-Chloro-1H-indazol-6-one

  • Reduction Products: 4-Chloro-1H-indazol-6-ol

  • Substitution Products: Various derivatives depending on the substituent used.

Scientific Research Applications

4-Chloro-1H-indazol-6-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Chloro-1H-indazol-6-amine is similar to other indazole derivatives, but it has unique properties due to the presence of the chlorine atom and the amine group. Some similar compounds include:

  • 1H-Indazole: A basic structure without the chlorine atom.

  • 2H-Indazole: A structural isomer with a different arrangement of atoms.

  • 4-Methyl-1H-indazole: A derivative with a methyl group instead of chlorine.

These compounds share the indazole core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

4-chloro-1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWACFIMPQAJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598312
Record name 4-Chloro-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221681-84-1
Record name 4-Chloro-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1H-indazol-6-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-1H-indazol-6-amine
Reactant of Route 3
Reactant of Route 3
4-Chloro-1H-indazol-6-amine
Reactant of Route 4
Reactant of Route 4
4-Chloro-1H-indazol-6-amine
Reactant of Route 5
Reactant of Route 5
4-Chloro-1H-indazol-6-amine
Reactant of Route 6
Reactant of Route 6
4-Chloro-1H-indazol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.